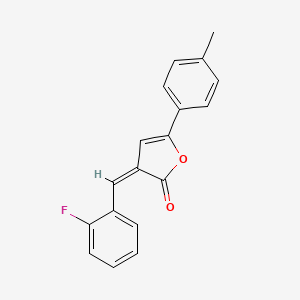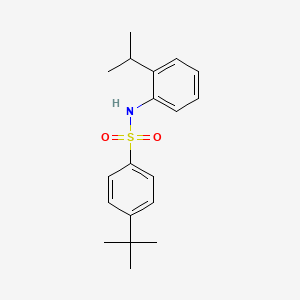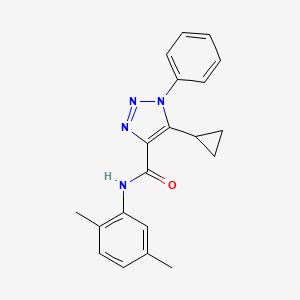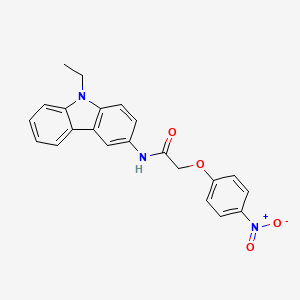
3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
説明
3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as LFF571, is a synthetic compound that belongs to the class of benzylidene-furanones. It has gained significant attention in recent years due to its potential as a new antibiotic agent. LFF571 has been found to be effective against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections.
作用機序
3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone works by inhibiting the bacterial enzyme, sortase A, which is responsible for anchoring surface proteins to the cell wall of Gram-positive bacteria. Without this anchoring, the bacteria are unable to form biofilms and are more susceptible to immune system attack. In addition, 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been found to disrupt the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been found to have minimal toxicity in animal studies, with no significant adverse effects reported. It has also been found to have a low risk of resistance development, making it a promising candidate for the treatment of antibiotic-resistant infections.
実験室実験の利点と制限
One advantage of 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is its broad-spectrum activity against Gram-positive bacteria, including antibiotic-resistant strains. Another advantage is its low risk of resistance development. However, one limitation of 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is its low solubility, which can make it difficult to administer in certain forms. In addition, 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has only been tested in animal models, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone research. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to conduct further animal studies to determine the safety and efficacy of 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in different infection models. In addition, clinical trials are needed to determine the safety and efficacy of 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in humans. Finally, further research is needed to determine the potential for resistance development and to develop strategies to prevent it.
科学的研究の応用
3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been extensively studied for its potential as a new antibiotic agent. It has been found to be effective against a variety of Gram-positive bacteria, including MRSA, vancomycin-resistant enterococci (VRE), and Streptococcus pneumoniae. In addition, 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been found to be effective against biofilms, which are communities of bacteria that are highly resistant to antibiotics. 3-(2-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has also been found to have a low risk of resistance development, making it a promising candidate for the treatment of antibiotic-resistant infections.
特性
IUPAC Name |
(3Z)-3-[(2-fluorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c1-12-6-8-13(9-7-12)17-11-15(18(20)21-17)10-14-4-2-3-5-16(14)19/h2-11H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARPGFDAMHCDCF-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4724196.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4724226.png)
![N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4724255.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)
![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)
![N-[3-(methylthio)propyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4724288.png)


![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)